molecular formula C10H10Br2O2 B14784714 Ethyl 2-(2,6-dibromophenyl)acetate

Ethyl 2-(2,6-dibromophenyl)acetate

Cat. No.: B14784714
M. Wt: 321.99 g/mol
InChI Key: TYNUVGALQUSTDX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dibromophenyl)acetate (CAS 2114712-43-3) is an organic compound with the molecular formula C 10 H 10 Br 2 O 2 and a molecular weight of 321.99 g/mol . This ester is characterized by a phenylacetate structure bearing bromine substituents at the 2 and 6 positions of the aromatic ring, a configuration that suggests utility in advanced synthetic chemistry. Researchers value this compound primarily as a key synthetic building block, or synthetic intermediate, for the construction of more complex molecules . Its structure makes it particularly useful in metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, where the bromide leaving groups can be used to form new carbon-carbon bonds. It also serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceutically active ingredients. The presence of the ester group allows for further functionalization, including hydrolysis to the corresponding acetic acid derivative. Proper handling is essential, and this product is intended for use by qualified laboratory professionals. For Research Use Only. Not intended for diagnostic or therapeutic uses. The product must be stored at 2-8°C to ensure stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(2,6-dibromophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10Br2O2/c1-2-14-10(13)6-7-8(11)4-3-5-9(7)12/h3-5H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYNUVGALQUSTDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Br2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformations of Ethyl 2 2,6 Dibromophenyl Acetate

Cross-Coupling Reactions Utilizing the Aryl Bromide Functionality

The presence of two carbon-bromine bonds on the aromatic ring makes ethyl 2-(2,6-dibromophenyl)acetate a prime substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern synthetic chemistry for constructing complex molecular architectures. However, the 2,6-disubstitution pattern presents unique challenges regarding reactivity and selectivity, as the steric bulk around the reaction centers can hinder the approach of the catalyst and coupling partners.

Palladium-Catalyzed Suzuki-Miyaura Coupling with Dibrominated Arenes

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, is one of the most powerful methods for C-C bond formation. researchgate.netyoutube.comorganic-chemistry.org For substrates like this compound, the key challenge is achieving selective mono-arylation or controlling the sequential coupling.

The reactivity of the two bromine atoms is influenced by both steric and electronic factors. Research on analogous non-symmetric dibromobenzenes has shown that predicting regioselectivity based on these factors can be complex. rsc.org For instance, in some systems, steric hindrance is the dominant factor, while in others, electronic effects or coordination to a nearby functional group can direct the coupling to a specific site. rsc.orgoregonstate.edu Studies on the Suzuki coupling of 2,6-dibromoaniline (B42060) have demonstrated that mono-arylated products can be synthesized efficiently, indicating that selective coupling is feasible despite the presence of two ortho-halogen atoms. researchgate.net The choice of palladium catalyst, ligand, base, and reaction conditions is critical for controlling the outcome. nih.gov For example, using bulky phosphine (B1218219) ligands can favor mono-coupling by sterically impeding the second oxidative addition step.

Below is a table summarizing typical conditions and outcomes for Suzuki-Miyaura reactions involving dibrominated arenes, illustrating the influence of various parameters.

Aryl Halide SubstrateBoronic Acid/EsterCatalyst SystemBaseSolventOutcome/YieldReference(s)
2,6-Dibromoaniline4-Methylphenyl boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O96% (Mono-arylated) researchgate.net
2,6-Dibromoaniline4-Methoxyphenyl boronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O62% (Mono-arylated) researchgate.net
2,4-DibromopyridineVarious aryl boronic acidsPd(PPh₃)₄ / TlOHTlOHDioxaneRegioselective coupling at C2 researchgate.net
2-Bromo-4-iodo-quinolineTerminal AlkynePd(0) / Cu(I)Amine-Selective coupling at the C-I bond libretexts.org

This table presents data from analogous systems to illustrate general principles.

Copper-Catalyzed N-Arylation and Related Coupling Protocols

The copper-catalyzed Ullmann condensation and its modern catalytic variants are cornerstone methods for forming carbon-heteroatom bonds, particularly C-N and C-O bonds. wikipedia.orgorganic-chemistry.orgnie.edu.sg These reactions typically involve the coupling of an aryl halide with a nucleophile like an amine, alcohol, or amide. wikipedia.orgrug.nl While palladium catalysis often dominates C-N coupling (see Buchwald-Hartwig amination), copper-catalyzed systems offer a valuable, and often more economical, alternative. wikipedia.orgorganic-chemistry.org

For this compound, a copper-catalyzed N-arylation would involve its reaction with an amine-containing nucleophile. Traditional Ullmann conditions required harsh temperatures and stoichiometric amounts of copper. wikipedia.orgnie.edu.sg However, significant progress has been made using catalytic amounts of copper salts (e.g., CuI, Cu₂O, CuBr) in the presence of ligands, which facilitate the reaction under milder conditions. organic-chemistry.orgnih.govmdpi.com Ligands such as 1,2-diamines or Schiff bases have proven effective in accelerating these couplings, even with less reactive aryl bromides. organic-chemistry.orgnih.gov The reaction tolerates a range of functional groups, though the steric hindrance of the 2,6-dibromo substitution pattern remains a challenge that may require carefully optimized conditions or more reactive ligand systems to achieve high yields. nih.govmdpi.com Ligand-free systems have also been developed, further simplifying the experimental setup, though they are often more effective with more reactive aryl iodides. nie.edu.sg

Other Transition Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

Beyond the Suzuki and Ullmann reactions, the aryl bromide moieties of this compound can participate in a variety of other important palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination : This reaction is a highly versatile and widely used method for forming C-N bonds by coupling aryl halides with primary or secondary amines. wikipedia.orgnih.gov It is often complementary to copper-catalyzed methods and is renowned for its broad substrate scope and high functional group tolerance, enabled by the development of sophisticated, sterically demanding phosphine ligands. wikipedia.orgorganic-chemistry.orglibretexts.org For a sterically hindered substrate like this compound, the selection of an appropriate bulky ligand (e.g., a biarylphosphine like XPhos or SPhos) would be crucial to facilitate the reductive elimination step and prevent catalyst decomposition. libretexts.org

Heck Reaction : The Heck reaction couples aryl halides with alkenes to form substituted alkenes, creating a new C-C bond. wikipedia.orgorganic-chemistry.org The reaction is catalyzed by palladium complexes and requires a base. wikipedia.orgnih.gov The reaction of this compound with an alkene like styrene (B11656) or an acrylate (B77674) would yield a 2,6-dibromostilbene or cinnamate (B1238496) derivative, respectively. The reaction is tolerant of many functional groups, including esters. clockss.org

Sonogashira Coupling : This reaction constructs C-C bonds between aryl halides and terminal alkynes, providing access to arylalkynes. wikipedia.org It is typically co-catalyzed by palladium and copper complexes and proceeds under mild conditions with an amine base. wikipedia.orgorganic-chemistry.org Coupling this compound with an alkyne could proceed selectively at one bromine position to generate a mono-alkynylated product, a valuable intermediate for further synthesis. As with other couplings of dihaloarenes, regioselectivity is a key consideration. libretexts.org

Mechanistic Investigations of Cross-Coupling with Multi-Brominated Substrates

The mechanism of cross-coupling reactions with multi-halogenated substrates like this compound involves several key considerations not always present in simpler systems. The general palladium-catalyzed cycle involves oxidative addition, transmetalation, and reductive elimination. nih.gov

A primary mechanistic challenge is regioselectivity : controlling which of the two C-Br bonds reacts first. In symmetrically substituted compounds like the target molecule, the two bromines are electronically equivalent. However, subtle differences in the steric environment or coordination effects from the ethyl acetate (B1210297) side chain could potentially influence the rate of oxidative addition at one site over the other. Studies on related systems, such as 2,6-disubstituted aryl halides, show that the oxidative addition of the aryl halide is often the rate-determining step. dicp.ac.cn

Another significant issue is the potential for a second coupling reaction. After the first successful coupling, the electronic and steric properties of the molecule are altered, which affects the reactivity of the remaining C-Br bond. This can be exploited for sequential, one-pot, multi-component reactions if the reactivity difference is large enough. rsc.orgoregonstate.edu

Finally, undesired side reactions, such as hydrodehalogenation (replacement of a bromine atom with hydrogen), can compete with the desired cross-coupling. elsevierpure.com This is particularly relevant for sterically hindered or electron-deficient aryl halides. Mechanistic studies have shown that the source of hydrogen can be water or other protic species in the reaction mixture, and the choice of ligand can influence the ratio of coupling to hydrodehalogenation. elsevierpure.com

Chemical Transformations of the Ethyl Acetate Moiety

The ethyl acetate group in this compound offers a distinct site for chemical modification, independent of the aryl bromide functionalities. These transformations allow for the synthesis of a range of derivatives with different properties and functionalities.

Derivatization via Ester Hydrolysis and Transesterification

The most common transformations of the ester group are hydrolysis and transesterification.

Ester Hydrolysis : The hydrolysis of the ethyl ester to the corresponding carboxylic acid, 2-(2,6-dibromophenyl)acetic acid, can be achieved under either acidic or basic conditions. libretexts.org Basic hydrolysis, also known as saponification, is typically carried out using a strong base like sodium hydroxide (B78521) or potassium hydroxide and is an irreversible process that yields the carboxylate salt. libretexts.org Acid-catalyzed hydrolysis is a reversible reaction that requires a large excess of water to drive the equilibrium toward the product acid. libretexts.org However, the steric hindrance from the two ortho-bromine atoms can significantly slow the rate of hydrolysis, potentially requiring harsh reaction conditions such as high temperatures or pressures. chemicalforums.comresearchgate.net The choice of solvent and reaction conditions is critical to overcome the poor solubility and reduced reactivity of such hindered esters. chemicalforums.com

Transesterification : This process involves the conversion of the ethyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with methanol (B129727) under acidic conditions would produce mthis compound. This reaction is an equilibrium process, and it is typically driven to completion by using the desired alcohol as the solvent. nii.ac.jp This allows for the synthesis of a library of ester derivatives from a single precursor.

The table below outlines the general conditions for these transformations.

TransformationReagentsCatalystGeneral ConditionsProductReference(s)
Basic Hydrolysis (Saponification)WaterNaOH or KOH (stoichiometric)Heat2-(2,6-Dibromophenyl)acetic acid salt libretexts.org
Acidic HydrolysisWater (excess)H₂SO₄ or HCl (catalytic)Heat, Reflux2-(2,6-Dibromophenyl)acetic acid libretexts.org
TransesterificationDifferent Alcohol (e.g., ROH)Acid (e.g., H₂SO₄) or Base (e.g., NaOR)Heat, use of alcohol as solventAlkyl 2-(2,6-dibromophenyl)acetate nii.ac.jp

Amidation and Other Nucleophilic Additions to the Ester Group

The ester group in this compound is susceptible to nucleophilic attack, most notably in amidation reactions. This transformation is a fundamental process in organic synthesis, converting esters into amides, which are prevalent in pharmaceuticals and other biologically active molecules. The general mechanism involves the nucleophilic addition of an amine to the ester's carbonyl carbon, followed by the elimination of ethanol (B145695).

While specific studies on the amidation of this compound are not extensively documented in readily available literature, the principles of such reactions are well-established. For instance, the synthesis of N-(1,3,4-thiadiazol-2-yl)amide derivatives often starts from related ethyl 2-arylacetates, highlighting the utility of this class of compounds in forming amide bonds. In a broader context, reagents like (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate have been developed as coupling agents for racemization-free amidation and peptide synthesis, showcasing the ongoing interest in efficient amide bond formation. acs.org The reactivity of the ester is influenced by the steric hindrance imposed by the two ortho-bromine atoms, which can make the carbonyl carbon less accessible to bulky nucleophiles.

Other nucleophilic additions to the ester group are also plausible, such as reduction with strong reducing agents like lithium aluminum hydride to yield the corresponding alcohol, 2-(2,6-dibromophenyl)ethanol. Saponification, the hydrolysis of the ester under basic conditions, would yield the corresponding carboxylate salt, 2-(2,6-dibromophenyl)acetic acid.

Reactions at the Brominated Phenyl Ring Beyond Cross-Coupling

The two bromine atoms on the phenyl ring offer sites for a variety of chemical transformations beyond the commonly employed cross-coupling reactions.

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgchem-station.com The resulting aryllithium species can then react with various electrophiles. wikipedia.org

In the case of this compound, the ester group itself is not a strong DMG. However, the bromine atoms can influence the regioselectivity of metalation. In polyhalogenated arenes, lithium-halogen exchange is a common competing reaction that can be faster than deprotonation. uwindsor.ca For aryl bromides, this exchange is often rapid. uwindsor.ca Therefore, treating this compound with an alkyllithium reagent like n-butyllithium could potentially lead to a mixture of products arising from both DoM and lithium-bromine exchange. The presence of two bromine atoms complicates the reaction, as selective exchange at one position over the other would be challenging to control.

The general principle of DoM involves the coordination of the organolithium reagent to a Lewis basic heteroatom in the DMG, which directs the deprotonation to the adjacent ortho position. baranlab.org Common DMGs include amides, ethers, and tertiary amines. wikipedia.orgharvard.edu

Reductive debromination is the process of removing one or more bromine atoms from a molecule and replacing them with hydrogen atoms. This can be a useful transformation for synthesizing less-halogenated compounds or for completely removing halogen atoms.

Several methods exist for the reductive dehalogenation of aryl halides. wikipedia.org Catalytic hydrogenation is a common approach, often employing a palladium-on-carbon (Pd/C) catalyst and a hydrogen source. organic-chemistry.org The reactivity of halogens to hydrogenation follows the trend I > Br > Cl > F, meaning that aryl bromides are more readily reduced than aryl chlorides. wikipedia.orgorganic-chemistry.org This selectivity can be exploited to selectively debrominate in the presence of other functional groups. organic-chemistry.org

Other methods for reductive dehalogenation include the use of strong reducing agents like sodium or calcium in lower alcohols, which can convert halogenated aromatics to their hydrogenated counterparts. google.com Radical-mediated dehalogenations are also known, using radical initiators and a hydrogen atom source. organic-chemistry.org In the context of environmental science, microorganisms have been studied for their ability to reductively dehalogenate brominated phenolic compounds under anaerobic conditions. nih.gov

For this compound, a controlled reductive debromination could potentially yield ethyl 2-(2-bromophenyl)acetate (B8456191) or ethyl phenylacetate (B1230308), depending on the reaction conditions and the number of equivalents of the reducing agent used.

Supramolecular Chemistry Involving Aryl Bromides

The bromine atoms on the phenyl ring of this compound can participate in non-covalent interactions, making it an interesting building block for supramolecular chemistry.

Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. nih.gov They can encapsulate a wide variety of guest molecules, including aryl halides, within their cavity, forming host-guest inclusion complexes. acs.orgacs.orgnih.gov This encapsulation can alter the physical and chemical properties of the guest molecule, such as its solubility and stability. nih.gov

The formation of an inclusion complex between this compound and a cyclodextrin (B1172386) would depend on the size of the cyclodextrin's cavity and the steric bulk of the guest molecule. Beta-cyclodextrin and gamma-cyclodextrin (B1674603) are commonly used hosts. nih.gov The hydrophobic 2,6-dibromophenyl group would be expected to be encapsulated within the cyclodextrin cavity, driven by hydrophobic interactions. The formation and stoichiometry of such complexes can be studied using techniques like mass spectrometry. nih.gov Cyclodextrin-based systems have been used in various applications, including as catalysts and drug delivery vehicles. nih.govnih.govrsc.org

The bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as a Lewis acidic "donor" to a Lewis basic "acceptor". acs.orgacs.org The electron density on a covalently bonded halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) on the side opposite to the covalent bond. acs.orgpnas.org This positive region can interact favorably with nucleophiles like oxygen, nitrogen, or other halogens. pnas.org

The strength of halogen bonds follows the trend I > Br > Cl > F. acs.org In brominated systems, these interactions can be strong enough to direct the self-assembly of molecules into well-defined supramolecular structures in the solid state. researchgate.net Aromatic-aromatic interactions, such as π-π stacking, can also play a significant role in the self-assembly of aromatic molecules in solution and in the solid state. nih.govrsc.orgacs.org The interplay of halogen bonding, hydrogen bonding, and π-π stacking can lead to the formation of complex and functional molecular architectures. rsc.org

Advanced Applications in Chemical Research

Strategic Role as a Key Synthetic Intermediate and Building Block

The chemical versatility of Ethyl 2-(2,6-dibromophenyl)acetate stems from its multiple reactive sites: the ester group and the two carbon-bromine bonds. These features allow for a wide range of chemical transformations, making it a valuable building block for complex organic molecules.

Precursor in the Synthesis of Diverse Organic Scaffolds

The two bromine atoms on the phenyl ring are prime sites for carbon-carbon bond-forming cross-coupling reactions. These reactions are foundational in modern organic synthesis for constructing complex molecular frameworks. By selectively reacting one or both bromine atoms, chemists can introduce a variety of substituents, leading to diverse and novel organic scaffolds. Methodologies such as the Suzuki, Heck, and Sonogashira couplings can be employed to append new aryl, vinyl, or alkynyl groups, fundamentally altering the compound's core structure.

The ester functional group can also be modified. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted into an amide. These transformations provide additional pathways for diversification, allowing the phenylacetate (B1230308) portion of the molecule to be integrated into larger, more complex structures.

Below is a table of potential cross-coupling reactions for scaffold diversification.

Reaction Type Reagents Product Type Significance
Suzuki CouplingArylboronic acid, Pd catalyst, BaseBiaryl or Terphenyl scaffoldCreates new C(sp²)-C(sp²) bonds, essential for pharmaceuticals and organic electronics.
Sonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAlkynyl-substituted phenylacetateIntroduces C(sp)-C(sp²) bonds, building blocks for conjugated systems and natural products.
Heck CouplingAlkene, Pd catalyst, BaseStyrenyl-substituted phenylacetateForms new C(sp²)-C(sp²) bonds with alkenes, useful for synthesizing polymer precursors and complex natural products.
Buchwald-Hartwig AminationAmine, Pd catalyst, BaseAmino-substituted phenylacetateForms C-N bonds, crucial for the synthesis of anilines and their derivatives used in dyes and pharmaceuticals.

Application in the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain rings with atoms of at least two different elements, are ubiquitous in pharmaceuticals, agrochemicals, and natural products. This compound serves as a versatile starting material for the synthesis of various heterocyclic systems.

The general strategy involves a two-step process: first, a palladium-catalyzed cross-coupling reaction at one of the C-Br positions to introduce a functional group, followed by an intramolecular cyclization reaction involving the ester moiety or its derivative. For example, coupling with a molecule containing a primary amine could be followed by cyclization to form a lactam. Alternatively, the ester can be converted to a hydrazide, which is a precursor for five-membered heterocycles like oxadiazoles or pyrazoles.

The following table outlines potential synthetic routes to heterocyclic systems.

Target Heterocycle Step 1: Functionalization Step 2: Cyclization
LactamsBuchwald-Hartwig amination with an amino alcohol.Intramolecular cyclization via amide formation.
BenzofuransSonogashira coupling with a propargyl alcohol.Intramolecular hydroalkoxylation/cyclization.
IsoquinolonesHeck coupling with an acrylamide derivative.Intramolecular cyclization/aromatization.
1,3,4-OxadiazolesConversion of ester to acyl hydrazide, then reaction with a carboxylic acid derivative.Dehydrative cyclization.

Contributions to Materials Science and Polymer Chemistry

The distinct chemical handles on this compound make it a valuable component in the design of advanced materials, including functional polymers and organized supramolecular structures.

Integration into Functionalized Polymeric Materials

The α-bromo ester structure of this compound makes it a suitable initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP). cmu.educmu.edu In ATRP, the carbon-bromine bond is reversibly cleaved by a transition-metal catalyst (typically copper-based) to generate a radical that initiates the polymerization of vinyl monomers. cmu.edu

Using this compound as an initiator allows for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity. nih.gov Crucially, the 2,6-dibromophenyl group remains attached to the initiating end (the α-end) of every polymer chain. cmu.edu This provides a direct method for creating polymers with a specific functionality at one chain end, which can be used for further post-polymerization modifications or to impart specific properties to the material.

Monomer Class Example Monomers Resulting Polymer Properties
StyrenesStyrene (B11656), 4-chlorostyreneGlassy, rigid materials with high refractive index.
AcrylatesMethyl acrylate (B77674), Butyl acrylateSoft, flexible materials with applications as adhesives and coatings.
MethacrylatesMethyl methacrylate (MMA)Hard, transparent materials (e.g., Plexiglas).

Components in the Design of Supramolecular Assemblies

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom and a Lewis base. acs.org The bromine atoms in this compound can act as halogen bond donors, guiding the self-assembly of molecules into ordered, crystalline structures. acs.orgresearchgate.net

These interactions, particularly Br···O, Br···N, or Br···Br contacts, are instrumental in crystal engineering for designing materials with specific packing motifs and physical properties. researchgate.netnih.govresearchgate.net Studies on related dihalophenol structures have shown that halogen bonds can act as "interlayer glue," effectively holding molecular layers together and influencing the material's mechanical properties. iucr.org The 2,6-dibromo substitution pattern can facilitate specific intermolecular contacts, making the molecule a predictable building block for designing complex, self-assembled supramolecular architectures. researchgate.netnih.gov

Interaction Type Description Role in Assembly
Type I Halogen BondSymmetrical contact with C-Br···Br angles approximately equal.Less directional, often driven by crystal packing forces.
Type II Halogen BondBent contact where one C-Br···Br angle is ~180° and the other is ~90°. researchgate.netHighly directional; acts as a reliable synthon for programmed self-assembly. acs.orgiucr.org
Halogen···HeteroatomInteraction between a bromine atom and a Lewis basic atom like O or N. rsc.orgConnects molecules into chains, sheets, or 3D networks.

Development of Catalytic Species from this compound Derivatives

The development of efficient and selective catalysts is a cornerstone of modern chemistry. The rigid framework and sterically demanding substitution pattern of this compound make it an excellent precursor for synthesizing specialized ligands for transition-metal catalysis.

The 2,6-dibromo substitution is particularly well-suited for the synthesis of bulky phosphine (B1218219) ligands. cfmot.deliv.ac.uk The synthetic route typically involves a double lithium-halogen exchange by treating the compound with an organolithium reagent (e.g., n-butyllithium), followed by quenching the resulting dilithio species with a chlorophosphine, such as chlorodiphenylphosphine (ClPPh₂). nih.gov

This reaction replaces both bromine atoms with diphenylphosphino groups, yielding a bidentate or, more commonly after modification, a bulky monodentate phosphine ligand. The steric bulk provided by the ortho-substituents is crucial for creating a specific coordination environment around a metal center, which can enhance catalytic activity and selectivity in reactions like cross-coupling. cfmot.deresearchgate.net These tailored ligands can be complexed with various transition metals to generate catalysts for a wide array of chemical transformations.

Transition Metal Ligand Type Catalyzed Reactions
Palladium (Pd)Bulky Monodentate PhosphineSuzuki, Heck, Buchwald-Hartwig, Sonogashira cross-coupling reactions. cfmot.de
Rhodium (Rh)Chiral Phosphine DerivativesAsymmetric hydrogenation, hydroformylation.
Ruthenium (Ru)Pincer-type LigandsHydrogenation, dehydrogenation, metathesis.
Nickel (Ni)Bidentate PhosphineKumada coupling, C-H activation.

Environmental Considerations and Lifecycle Assessment of Brominated Aryl Esters

Environmental Fate and Degradation Mechanisms of Brominated Organic Compounds

The behavior of brominated organic compounds in the environment is governed by a series of complex abiotic and biotic processes that determine their transformation, transport, and ultimate fate nih.gov. Like many halogenated organic compounds, they are often characterized by limited biodegradability and a tendency to persist and accumulate nih.govresearchgate.net.

Photodegradation, or the breakdown of chemical compounds by light, is a primary abiotic process affecting the environmental persistence of brominated substances nih.govnih.gov. Studies on various brominated flame retardants (BFRs) show that exposure to UV or sunlight can lead to their degradation in different environmental media, including solvents, water, soil, and sediments nih.gove3s-conferences.org.

The predominant photolytic pathway is reductive debromination, where bromine atoms are sequentially removed from the aromatic ring e3s-conferences.org. This process can result in the formation of less-brominated, and sometimes more persistent and toxic, daughter compounds nih.gov. The rate and efficiency of photodegradation are influenced by several factors, including the medium, the wavelength of light, and the chemical structure of the compound itself. For instance, the photodegradation of new brominated flame retardants (NBFRs) was found to be significantly faster under light wavelengths of 180–334 nm compared to 400–700 nm nih.gov. The process for some compounds has been observed to follow pseudo-first-order kinetics nih.gove3s-conferences.org.

Table 1: Photodegradation Kinetics of Selected Brominated Flame Retardants (BFRs) in Polystyrene (HIPS) Matrix nih.gov
CompoundKinetic ModelRate Constant (s⁻¹)Degradation Rate
Decabromodiphenyl ether (DBDE)Pseudo-first-order0.14>50%
Hexabromocyclododecane (HBCDD)Pseudo-first-order0.019>50%

Biotic degradation by microbial communities is a crucial process determining the environmental fate of many organic pollutants mdpi.com. While brominated compounds are generally resistant to degradation, certain microorganisms have demonstrated the ability to biotransform them researchgate.netmdpi.com. The primary degradation pathways in biota include reductive debromination and Phase I oxidative metabolism, which involves hydroxylation researchgate.net.

These biotransformation processes can significantly alter the properties of the parent compound. For example, studies on BFRs have shown that microsomal incubation can lead to the formation of hydroxylated metabolites nih.govuu.nl. These metabolites can exhibit significantly increased potencies for endocrine-disrupting actions, such as binding to the protein transthyretin, compared to the original compound nih.govuu.nl. This highlights the complexity of assessing the environmental risk of brominated compounds, as degradation does not always lead to detoxification and can sometimes produce metabolites of greater concern researchgate.net. The complete degradation of some brominated flame retardants has been shown to occur aerobically with a consortium of bacterial strains, although an additional carbon source was required to support microbial growth mdpi.com.

Many non-polymeric aromatic brominated compounds are characterized by their persistence, bioaccumulation potential, and toxicity (PBT properties) fapu.deeuropa.eu. Persistence refers to the length of time a compound remains in the environment before being broken down. Due to their chemical stability and resistance to degradation, many brominated organic compounds can persist for long periods nih.govuit.no.

Partitioning behavior describes how a chemical distributes itself between different environmental compartments, such as water, soil, sediment, and biota. This is often predicted using the 1-octanol/water partition coefficient (Kow), a measure of a chemical's hydrophobicity (tendency to avoid water). A higher log Kow value indicates greater hydrophobicity and a higher likelihood of accumulating in fatty tissues and sorbing to organic matter in soil and sediment oup.comnih.gov. For brominated phenols, the Kow value increases with the number of bromine atoms, indicating that higher bromination leads to greater hydrophobicity oup.comnih.gov. Similarly, the sorption of polybrominated diphenyl ethers (PBDEs) to soil is strongly correlated with the soil's organic carbon content nih.gov. This strong affinity for soil and organic matter means these compounds can accumulate in topsoil and sediments nih.gov.

Table 2: Physicochemical Properties of Selected Brominated Phenols oup.comnih.gov
CompoundNumber of Bromine AtomsLog Kow
4-Bromophenol12.59
2,4-Dibromophenol23.22
2,4,6-Tribromophenol33.86
Pentabromophenol55.23

Green Chemistry Integration for Sustainable Production of Brominated Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances researchgate.net. Applying these principles to the synthesis of brominated compounds like Ethyl 2-(2,6-dibromophenyl)acetate is crucial for mitigating environmental impact.

A primary focus of green chemistry in this context is the replacement of hazardous brominating agents researchgate.net. Traditionally, elemental liquid bromine (Br₂) is used, but it is highly toxic, corrosive, and hazardous to handle researchgate.networdpress.com. Furthermore, substitution reactions with Br₂ have only a 50% bromine atom efficiency, generating hydrogen bromide (HBr) as a byproduct researchgate.net.

To address these issues, a variety of alternative, more eco-friendly brominating reagents and systems have been developed cambridgescholars.comcambridgescholars.com. These safer alternatives are often solids, which are easier to handle, or are generated in situ (in the reaction mixture), avoiding the need to store and transport hazardous materials researchgate.netnih.gov.

Key green alternatives include:

N-Bromosuccinimide (NBS): A solid reagent that is a safer and easier-to-handle source of electrophilic bromine for a wide range of reactions wordpress.comcambridgescholars.com.

Bromide-Bromate Mixtures: Aqueous solutions of bromide and bromate salts, when acidified, generate reactive bromine species in situ cambridgescholars.comrsc.orgchemindigest.com. This method is versatile, has high bromine atom efficiency, and produces benign byproducts like aqueous sodium chloride rsc.orgchemindigest.com.

Oxidative Bromination: Systems that use a simple bromide salt (e.g., NaBr or HBr) in combination with an oxidant, such as hydrogen peroxide or even air (O₂), to generate the active brominating species acs.orgnih.gov. These methods are attractive for their high atom economy and the formation of water as the primary byproduct.

Table 3: Comparison of Brominating Reagents
Reagent/SystemTypeAdvantagesByproductsReferences
Liquid Bromine (Br₂)TraditionalHighly reactiveHydrogen Bromide (HBr) researchgate.netresearchgate.net
N-Bromosuccinimide (NBS)AlternativeSolid, safer to handleSuccinimide wordpress.comcambridgescholars.com
NaBr/NaOClIn situ generationAvoids handling Br₂, high yieldSodium Chloride (NaCl) nih.gov
Bromide/Bromate SaltsIn situ generationHigh atom efficiency, safe to handleSodium Chloride (NaCl) rsc.orgchemindigest.com
HBr/H₂O₂AlternativeHigh atom economyWater (H₂O) acs.org

Process intensification involves developing novel equipment and techniques to create dramatically smaller, cleaner, safer, and more energy-efficient processes. For the synthesis of brominated aryl esters, this can be applied to both the bromination and esterification steps.

Flow Chemistry for Bromination: Continuous flow chemistry offers significant advantages over traditional batch processing for reactions involving hazardous materials or intermediates uva.nlnih.gov. By performing reactions in small, temperature-controlled microreactors, flow systems enhance safety, improve heat and mass transfer, and allow for precise control over reaction times researchgate.net. This technology has been successfully applied to the synthesis of aryl bromides, enabling safer handling of reagents and potentially reducing reaction times and improving yields uva.nlacs.orgresearchgate.net.

Efficient Esterification: The esterification step to produce the final aryl ester product can also be optimized for energy efficiency. Traditional methods often require high temperatures and long reaction times, leading to significant energy consumption mdpi.com. Green approaches focus on:

Heterogeneous Catalysis: Using solid, reusable acid catalysts like ion-exchange resins (e.g., Dowex H+) can replace corrosive mineral acids like sulfuric acid. This simplifies product purification, reduces corrosive waste, and allows for catalyst recycling mdpi.comnih.gov.

Reactive Distillation: Combining reaction and separation into a single unit, such as a Reactive Dividing Wall Column (RDWC), can lead to substantial energy savings acs.orgacs.org. In esterification, water is a byproduct, and its continuous removal from the reaction mixture drives the reaction towards completion. RDWCs accomplish this removal efficiently, increasing conversion and purity while reducing the energy needed for separate distillation steps acs.orgacs.org.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 2-(2,6-dibromophenyl)acetate, and how can purity be optimized?

  • Methodology :

  • Alkylation : Adapt the procedure from , where ethyl bromoacetate reacts with a brominated phenyl precursor (e.g., 2,6-dibromophenylacetonitrile) under basic conditions (e.g., K₂CO₃) in dry acetone.
  • Purification : Use column chromatography or recrystallization, as demonstrated in for similar esters. For example, post-reaction filtration and solvent evaporation under reduced pressure yield crude product, which is further purified via ethyl acetate extraction and drying over anhydrous Na₂SO₄ .
    • Critical Parameters :
  • Monitor reaction progress via TLC.
  • Optimize stoichiometry to avoid side products (e.g., over-alkylation).

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

  • Analytical Workflow :

  • 1H/13C NMR : Assign peaks based on aromatic proton environments (e.g., δ ~7.6–7.4 ppm for dibromophenyl protons) and ester carbonyl signals (~169 ppm in 13C NMR). Compare with data in for analogous dibromophenyl esters .
  • Mass Spectrometry (MS) : Use ESI+ to detect [M+Na]+ ions (e.g., m/z ~345 for dibromophenyl derivatives) .
  • Elemental Analysis : Validate C/H/N ratios, as shown in for ethyl phenoxyacetates .

Q. What are the storage conditions and stability considerations for this compound?

  • Guidelines :

  • Store at -20°C in airtight containers to prevent hydrolysis of the ester group, as recommended for structurally similar compounds in .
  • Stability: ≥2 years under inert atmospheres, but monitor via periodic NMR to detect degradation (e.g., ester hydrolysis to carboxylic acid).

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing dibromophenyl derivatives be addressed?

  • Strategies :

  • Directing Groups : Introduce temporary substituents (e.g., nitro or acetyl groups) to guide bromination at the 2,6-positions, followed by removal .
  • Metal Catalysis : Explore Pd-mediated coupling reactions to install bromine atoms selectively, leveraging methods in for aryl halide functionalization .
    • Case Study : achieved 99% yield for a 2,5-dibromo analog using optimized stoichiometry and reaction time, suggesting similar protocols could be adapted .

Q. How should conflicting data in thermal stability studies be resolved?

  • Methodological Approach :

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures. Compare with NIST thermodynamic data for ethyl acetate derivatives (e.g., enthalpy of vaporization ~38 kJ/mol) .
  • Computational Modeling : Use DFT (as in ) to predict bond dissociation energies, identifying vulnerable sites (e.g., ester carbonyl) .
    • Contradiction Management : Cross-validate experimental results with peer-reviewed datasets (e.g., NIST Standard Reference Data) to resolve discrepancies .

Q. What computational tools are suitable for studying the reactivity of this compound in nucleophilic substitutions?

  • Tools :

  • Hirshfeld Surface Analysis : Map electrostatic potentials to predict nucleophilic attack sites, as applied in for phenoxyacetate derivatives .
  • DFT Calculations : Simulate transition states for ester hydrolysis or aryl halide displacement reactions using software like Gaussian .

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